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molecular formula C7H5ClO2 B058158 4-Chloro-2-hydroxybenzaldehyde CAS No. 2420-26-0

4-Chloro-2-hydroxybenzaldehyde

Cat. No. B058158
M. Wt: 156.56 g/mol
InChI Key: QNZWAJZEJAOVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05262390

Procedure details

A 2M solution of ethylmagnesium bromide in tetrahydrofuran (50 ml, 0.10 mole) was placed in a flask, and a solution of 12.85 g (0.10 mole) of 3-chlorophenol in 50 mL of diethyl ether was added slowly with stirring. The addition required two hours, after which the solvents were removed by evaporation under reduced pressure. Toluene (200 ml), 7.50 g (0.25 mole) of paraformaldehyde, and 17.92 g (0.10 mole) of hexamethylphosphoramide were added to the residue, and this mixture was heated at 80° C. for approximately 16 hours. The solvent was evaporated under reduced pressure, leaving a residue. This residue was washed successively with 50 mL of hydrochloric acid and 300 mL of water. Vacuum distillation of the washed residue yielded 11.50 g of 4-chlorosalicylaldehyde, b.p. 112° C. at 9 mm of Hg. This reaction was repeated several times.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
12.85 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three
Quantity
17.92 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Mg]Br)C.[O:5]1CCC[CH2:6]1.[Cl:10][C:11]1[CH:12]=[C:13]([OH:17])[CH:14]=[CH:15][CH:16]=1.C=O.CN(C)P(N(C)C)(N(C)C)=O>C(OCC)C.C1(C)C=CC=CC=1>[Cl:10][C:11]1[CH:12]=[C:13]([OH:17])[C:14](=[CH:15][CH:16]=1)[CH:6]=[O:5]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
12.85 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
7.5 g
Type
reactant
Smiles
C=O
Name
Quantity
17.92 g
Type
reactant
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The addition required two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
after which the solvents were removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
leaving a residue
WASH
Type
WASH
Details
This residue was washed successively with 50 mL of hydrochloric acid and 300 mL of water
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation of the washed residue

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(C=O)=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
YIELD: CALCULATEDPERCENTYIELD 73.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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